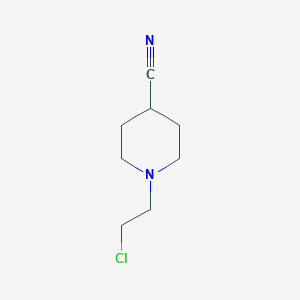

1-(2-Chloroethyl)piperidine-4-carbonitrile

Übersicht

Beschreibung

1-(2-Chloroethyl)piperidine-4-carbonitrile: is an organic compound with the molecular formula C8H13ClN2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a chloroethyl group and a carbonitrile group attached to the piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)piperidine-4-carbonitrile can be synthesized through several synthetic routes. One common method involves the reaction of 4-cyanopiperidine with ethylene oxide in the presence of a base, followed by chlorination using thionyl chloride. The reaction conditions typically include:

Temperature: 0-5°C for the initial reaction with ethylene oxide.

Solvent: Anhydrous conditions are preferred.

Reagents: Thionyl chloride for chlorination.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are essential for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Chloroethyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction Reactions: Reduction of the carbonitrile group can yield primary amines.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Substitution: Products include substituted piperidines with various functional groups.

Oxidation: Products include oxides or hydroxylated derivatives.

Reduction: Products include primary amines or other reduced forms.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

1-(2-Chloroethyl)piperidine-4-carbonitrile is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. The compound's ability to alkylate DNA due to the chloroethyl moiety makes it particularly valuable in developing cytotoxic agents for cancer treatment. Research indicates that derivatives of this compound have shown promise in treating neurological disorders and certain malignancies, highlighting its importance in drug discovery and development .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with biological macromolecules, potentially modifying their activity. This interaction is crucial for understanding the pharmacodynamics of drugs synthesized from this compound .

Cytotoxicity and Anticancer Properties

The compound has been studied for its cytotoxic effects on rapidly dividing cells, making it a candidate for anticancer therapies. Its ability to alkylate DNA suggests that it may disrupt the replication process in cancer cells, leading to cell death .

Neurological Applications

In addition to its anticancer properties, this compound has been explored for its potential neuroprotective effects. Research into its derivatives indicates that they may protect neuronal cells from oxidative stress and neurodegeneration, making them candidates for treating conditions such as Alzheimer's disease .

Case Studies

Several case studies have highlighted the applications of this compound:

-

Neuroprotective Effects:

In vitro studies demonstrated that derivatives of this compound significantly reduced markers of oxidative stress in neuronal cells exposed to harmful agents, suggesting potential therapeutic uses in neurodegenerative diseases. -

Anticancer Studies:

Research has shown that compounds derived from this compound can inhibit tumor growth in various cancer cell lines, supporting its role as a candidate for developing new anticancer drugs.

Wirkmechanismus

The mechanism of action of 1-(2-Chloroethyl)piperidine-4-carbonitrile involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The carbonitrile group can also participate in interactions with enzymes and receptors, influencing biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

- 1-(2-Bromoethyl)piperidine-4-carbonitrile

- 1-(2-Iodoethyl)piperidine-4-carbonitrile

- 1-(2-Fluoroethyl)piperidine-4-carbonitrile

Comparison: 1-(2-Chloroethyl)piperidine-4-carbonitrile is unique due to its specific reactivity and the presence of the chloroethyl group. Compared to its bromo, iodo, and fluoro counterparts, the chloro derivative offers a balance of reactivity and stability, making it suitable for a wide range of applications. The chloro group is less reactive than bromo and iodo groups but more reactive than the fluoro group, providing a versatile intermediate for various chemical transformations.

Biologische Aktivität

1-(2-Chloroethyl)piperidine-4-carbonitrile (CEPCN) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological interactions, and implications for therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 201.12 g/mol. The structure consists of a piperidine ring substituted with a chloroethyl group and a cyano group, which contributes to its reactivity and biological activity. The chloroethyl moiety is particularly notable for its ability to alkylate DNA, leading to cytotoxic effects on rapidly dividing cells, which is relevant for cancer treatment strategies.

Synthesis of this compound

The synthesis of CEPCN typically involves the reaction of piperidine-4-carbonitrile with 2-chloroethylamine hydrochloride. Key parameters such as solvent choice, temperature, and reaction time significantly influence the yield and purity of the final product. The synthesis can be optimized by conducting reactions at room temperature for several hours.

Antimicrobial Properties

Research indicates that CEPCN exhibits antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential bacterial enzymes, although specific pathways remain to be fully elucidated.

Anticancer Activity

The compound's ability to alkylate DNA suggests potential as an anticancer agent. Studies have shown that derivatives of CEPCN can induce cytotoxicity in cancer cell lines, making it a candidate for further investigation in oncology.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Induces cytotoxicity in cancer cell lines | |

| Neurological | Potential interaction with CNS receptors |

Neurological Applications

Compounds similar to CEPCN have been studied for their interaction with central nervous system (CNS) receptors. Notably, piperidine derivatives often exhibit activity on neurotransmitter systems, suggesting potential applications in treating neurological disorders . For instance, studies have indicated that modifications in the piperidine structure can enhance binding affinity to dopamine receptors, which are crucial in managing conditions like Parkinson's disease .

Clinical Implications

The potential for CEPCN as an antihypertensive agent has been explored through its structural analogs. Research has shown that certain derivatives demonstrate significant receptor blocking activities, which could lead to novel treatments for hypertension . The compound's ability to modulate adrenergic and serotonergic pathways positions it as a promising candidate in cardiovascular pharmacotherapy.

Eigenschaften

IUPAC Name |

1-(2-chloroethyl)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2/c9-3-6-11-4-1-8(7-10)2-5-11/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSLFXWOZZNHTEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453377 | |

| Record name | 4-Piperidinecarbonitrile, 1-(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108890-51-3 | |

| Record name | 4-Piperidinecarbonitrile, 1-(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.